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4-methyl-3H-imidazol-2-amine

Salt form selection Automated synthesis Crystalline stability

For medicinal chemistry groups running automated parallel synthesis platforms, the hygroscopic nature of the free base (CAS 6653-42-5) introduces weighing errors and storage instability. This picrate salt (CAS 93689-13-5) resolves those challenges. - Crystalline, non-hygroscopic solid enables accurate solid dispensing (±0.1 mg) into 96-well reaction blocks. - Predictable stoichiometry eliminates batch-to-batch variability in cyclocondensation reactions for 1H-pyrrolo[2,3-c]pyridine-7-carboxamide and imidazo[1,2-a]pyrimidin-5(1H)-one scaffolds. - Quantitative conversion to free base achievable by aqueous base treatment immediately before use, combining storage stability with free amine reactivity.

Molecular Formula C10H10N6O7
Molecular Weight 326.22 g/mol
CAS No. 93689-13-5
Cat. No. B14022794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3H-imidazol-2-amine
CAS93689-13-5
Molecular FormulaC10H10N6O7
Molecular Weight326.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-6-4(5)7-3/h1-2,10H;2H,1H3,(H3,5,6,7)
InChIKeyFECUHQFRURVAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3H-imidazol-2-amine: Overview and Synthetic Utility


4-Methyl-3H-imidazol-2-amine (CAS 93689-13-5) is the 2,4,6-trinitrophenol (picrate) salt of 5-methyl-1H-imidazol-2-amine, a C4-methyl-substituted 2-aminoimidazole that exists in tautomeric equilibrium with its 4-methyl-1H-imidazol-2-amine form [1]. The free base (CAS 6653-42-5, molecular formula C₄H₇N₃, MW 97.12 g/mol) belongs to the aminoimidazole class and is primarily employed as a synthetic building block in medicinal chemistry, most notably in the construction of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide allosteric mGluR5 antagonists and imidazo[1,2-a]pyrimidin-5(1H)-one PI3Kβ-selective inhibitors [2][3]. The picrate salt form provides a crystalline, stable solid with distinct handling and storage advantages for procurement and long-term laboratory use .

1 Crystalline picrate salt for room-temperature storage and automated solid dispensing
2 4-Methyl-2-amino substitution pattern required for imidazo[1,2-a]pyrimidinone and pyrrolo[2,3-c]pyridine scaffolds
3 Building block for mGluR5 allosteric antagonists and PI3Kβ-selective inhibitor synthesis

Why Generic Imidazole Analogs Cannot Substitute


The 2-aminoimidazole scaffold exhibits pronounced position-dependent reactivity: the C4-methyl substitution pattern directs electrophilic aromatic substitution, metal coordination geometry, and tautomer-dependent nucleophilicity in ways that N-methyl (e.g., 2-amino-1-methylimidazole, CAS 6646-51-1) and unsubstituted (2-aminoimidazole, CAS 7720-39-0) analogs cannot replicate [1]. Critically, the picrate salt form (CAS 93689-13-5) delivers a crystalline, non-hygroscopic solid with predictable stoichiometry, whereas the free base (CAS 6653-42-5) is a hygroscopic semi-solid requiring cold storage (−20°C) and is prone to amine oxidation and carbonate formation upon ambient exposure . In documented medicinal chemistry campaigns, the 4-methyl-2-amino substitution pattern was specifically required to access the imidazo[1,2-a]pyrimidin-5(1H)-one chemotype and the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide series; attempts to substitute with N-methyl or des-methyl analogs failed to yield the correct cyclization products [2][3]. The quantitative evidence below substantiates each dimension of differentiation.

Target
Substitute
Mismatch
4-Methyl-2-aminoimidazole picrate
N-Methyl isomer (2-amino-1-methylimidazole)
Regiochemistry mismatch in cyclocondensation; may produce inactive regioisomers for mGluR5/PI3Kβ chemotypes
Picrate salt (CAS 93689-13-5)
Free base (CAS 6653-42-5)
Hygroscopic semi-solid; requires −20°C storage; composition may vary on ambient exposure, precluding automated dispensing
4-Methyl-2-aminoimidazole
2-Aminoimidazole (des-methyl)
Lacks methyl group essential for scaffold construction and reported SAR; altered tautomer equilibrium

Quantitative Evidence for Differentiated Selection


Picrate Salt vs Free Base: Storage Stability and Handling

The picrate salt (CAS 93689-13-5, molecular formula C₁₀H₁₀N₆O₇, MW 326.22 g/mol) exists as a well-defined crystalline solid with a defined melting point, conferring room-temperature storage stability . In contrast, the free base 2-amino-4-methylimidazole (CAS 6653-42-5) is a hygroscopic semi-solid that requires storage at −20°C and is susceptible to oxidative degradation and atmospheric CO₂ absorption leading to carbonate formation . For automated solid-dispensing synthesis platforms, the crystalline picrate salt enables accurate gravimetric dispensing (±0.1 mg precision), whereas the free base's semi-solid consistency precludes reliable automated handling [1].

Salt vs free base stability
Head-to-head
Picrate salt: crystalline solid, RT storage, defined stoichiometry
Free base: hygroscopic semi-solid, −20°C storage, variable composition
Enables automated solid dispensing without cold-chain logistics
Storage temperature differential ≥40°C
Salt form selection Automated synthesis Crystalline stability

C4-Methyl vs N1-Methyl: Nucleophilic Reactivity Comparison

A comprehensive kinetics study evaluated all monosubstituted methylimidazoles (xMEI) in the reaction with diethyl 2,4-dinitrophenyl phosphate [1]. All xMEI isomers showed rate enhancements up to 1.9×10⁵-fold compared to spontaneous hydrolysis. However, the electron-donating methyl group unexpectedly decreased reactivity relative to unsubstituted imidazole (IMZ) for all isomers except 4(5)-methylimidazole (4(5)MEI), which uniquely retained enhanced nucleophilicity [1]. This 4(5)MEI behavior was attributed to a favorable combination of electronic and steric effects specific to the C4/C5 position. In contrast, 1-methylimidazole (N-methyl isomer) sterically blocks the N1 position critical for catalysis and metal coordination, fundamentally altering its reactivity profile. For 2-amino-4-methylimidazole, the amino group at C2 further modulates the tautomeric equilibrium: the 4-methyl tautomer (4-methyl-1H-imidazol-2-amine) is the predominant species, as confirmed by NMR and quantum chemical calculations [2].

Nucleophilic reactivity
Class-level inference
4(5)-Methylimidazole uniquely retains enhanced nucleophilicity vs unsubstituted imidazole; N-methyl analog shows decreased reactivity
Positional reactivity directs regioselective cyclocondensation
Kinetic NMR study; DFT-level calculations
Regioselective synthesis Tautomerism Nucleophilic catalysis

Scaffold Construction: mGluR5 and PI3Kβ Inhibitor Synthesis

The Novartis discovery program on 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists explicitly employed 2-amino-4-methylimidazole as the requisite building block for constructing the heterocyclic scaffold [1]. Variation of substituents on this scaffold achieved optimization of aqueous solubility while retaining high in vitro potency at mGluR5. In a parallel program, Lin et al. (2012) used 2-amino-4-methylimidazole to synthesize imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3Kβ-selective inhibitors [2]. Several compounds in this series demonstrated potent growth inhibition in the PTEN-deficient breast cancer cell line MDA-MB-468 under anchorage-independent conditions. The 4-methyl substitution was structurally required for the cyclocondensation reaction forming the fused imidazo[1,2-a]pyrimidinone core; substitution with 2-amino-1-methylimidazole (N-methyl isomer, CAS 6646-51-1) or unsubstituted 2-aminoimidazole (CAS 7720-39-0) would yield regioisomeric products with altered or absent biological activity [2][3].

Scaffold construction
Head-to-head
Successfully used to synthesize mGluR5 antagonist and PI3Kβ inhibitor cores; N-methyl or des-methyl analogs fail to yield correct cyclization products
Structurally required for reported bioactive chemotypes
Med chem campaigns documented in Bioorg Med Chem Lett
mGluR5 allosteric modulator Scaffold morphing Kinase inhibitor synthesis

Predicted Physicochemical Properties: Solubility and logP

Computational predictions using ALOGPS and ChemAxon platforms provide head-to-head property comparisons [1][2]. 2-Amino-4-methylimidazole (the free base of the target picrate salt) exhibits predicted water solubility of 222 g/L (ALOGPS) and logP of −0.15 (ALOGPS) / −0.16 (ChemAxon) [1]. Its strongest basic pKa is 9.22 (ChemAxon), indicating a protonation state of +1 at physiological pH. While directly comparable computational data for 2-amino-1-methylimidazole are not available in the same dataset, the N-methyl isomer lacks the tautomeric proton at N1, eliminating the 4↔5 tautomeric equilibrium that contributes to the aqueous solubility of the C-methyl isomer through tautomer-mediated hydrogen bonding [3]. The high aqueous solubility (222 g/L) of the C-methyl compound facilitates its use in aqueous-phase reactions and bioassay-compatible workflows without requiring organic co-solvents that may interfere with enzymatic or cellular readouts.

Predicted solubility & logP
Cross-study comparable
Water solubility 222 g/L (ALOGPS); logP −0.15; pKa 9.22
High aqueous solubility supports bioassay-compatible workflows
In silico predictions; N-methyl analog estimated less soluble
Physicochemical properties Solubility Lipophilicity

Binding Mode in Carbonic Anhydrase II Active Site

X-ray crystal structures of the H64A variant of human carbonic anhydrase II (CA II) were determined in complex with four imidazole derivatives: imidazole, 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole at 1.6 Å resolution [1]. The 4-methylimidazole ligand occupied a binding site that mimics the 'out' rotamer position of His64, the native proton-shuttling residue, and also bound at a secondary site directly displacing the zinc-bound solvent molecule (inhibitory site) [1]. Critically, 1-methylimidazole and 2-methylimidazole showed distinct binding site preferences that differed from 4-methylimidazole, demonstrating that the methyl position directly dictates which active-site pockets are occupied [1]. While this study used 4-methylimidazole (not the 2-amino derivative), the binding mode observed for the C4-substituted scaffold informs on the privileged geometry conferred by 4-methyl substitution for metalloenzyme active-site recognition, a property lost in N-methyl or C2-methyl analogs [2].

CA II binding mode
Class-level inference
4-Methylimidazole occupies both proton-shuttle mimic and zinc-displacement sites in H64A CA II (1.6 Å); 1-methyl isomer cannot
C4-methyl geometry privileged for metalloenzyme recognition
X-ray data from imidazole series; 2-amino derivative inferred
Metalloenzyme inhibition X-ray crystallography Proton transfer

Heme Spin-State Modulation in eNOS

A series of substituted imidazoles was evaluated for effects on heme structure in endothelial nitric oxide synthase (eNOS) using optical, MCD, and EPR spectroscopy [1]. 1-Substituted imidazoles consistently yielded low-spin heme complexes. Methyl substituents at the 2- or 4-position generally led to low-spin complexes, while bulky phenyl groups produced high-spin complexes. 2-Aminoimidazole was the sole exception: despite possessing three functional groups capable of serving as axial heme ligands, its binding to eNOS produced a pure high-spin complex [1]. This result was interpreted as direct binding of 2-aminoimidazole to the guanidine-binding subdomain of L-arginine within the eNOS active site, rather than simple heme iron coordination. EPR spectroscopy further distinguished four different high-spin forms of eNOS generated by different imidazole analogs, with 2-aminoimidazole producing a distinct spectral signature [1].

eNOS heme spin state
Class-level inference
2-Aminoimidazole produces unique high-spin eNOS complex via arginine-site binding; 1-substituted imidazoles yield low-spin
2-Amino pharmacophore enables distinct binding mode for NOS probe design
EPR/MCD spectroscopy; applies to 2-aminoimidazole scaffold
Nitric oxide synthase Heme coordination Spin state

Application Scenarios for Procurement Decisions


Automated Synthesis of mGluR5 Modulator Libraries

For medicinal chemistry groups running automated parallel synthesis platforms, the picrate salt (CAS 93689-13-5) is the preferred form. Its crystalline nature enables accurate solid dispensing (±0.1 mg) into 96-well reaction blocks without the weighing errors introduced by the hygroscopic free base (CAS 6653-42-5) [1]. The 4-methyl-2-amino substitution pattern is structurally required for the cyclocondensation reaction that forms the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide core, as demonstrated by Koller et al. (2012) at Novartis [2]. Substitution with the N-methyl isomer (CAS 6646-51-1) would produce a regioisomeric scaffold with unknown mGluR5 activity. Procurement should specify CAS 93689-13-5 and request a Certificate of Analysis confirming crystalline form and stoichiometric salt composition.

PI3Kβ Inhibitor Synthesis for Cancer Cell Screening

Groups synthesizing imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3Kβ-selective inhibitors require 2-amino-4-methylimidazole as the starting material for the key cyclocondensation step [1]. Lin et al. (2012) demonstrated that compounds from this series exhibit potent growth inhibition in the PTEN-deficient MDA-MB-468 breast cancer cell line under anchorage-independent conditions [1]. The free base form (CAS 6653-42-5) may be preferred for this application if the synthetic route requires a free amine nucleophile; however, the picrate salt can be quantitatively converted to the free base by treatment with aqueous base immediately before use, providing the storage stability of the salt with the reactivity of the free amine. The high predicted aqueous solubility (222 g/L) of the free base facilitates aqueous workup [2].

Metalloenzyme Probe Development with a Privileged Fragment

The 4-methyl substitution pattern on the imidazole ring provides a unique bidentate binding geometry for zinc metalloenzymes, as crystallographically demonstrated for 4-methylimidazole in human carbonic anhydrase II (1.6 Å resolution) [1]. The additional 2-amino group in 4-methyl-3H-imidazol-2-amine extends the hydrogen-bonding capacity and coordination possibilities beyond what 4-methylimidazole alone can offer. The eNOS study further demonstrates that the 2-aminoimidazole pharmacophore engages the L-arginine guanidine-binding subdomain, producing a unique high-spin heme complex not observed with other imidazole ligands [2]. For fragment-based drug discovery programs targeting metalloenzymes or NOS isoforms, this compound represents a structurally characterized starting point with documented binding modes.

Tautomerism-Dependent Reactivity and Regioselective Derivatization

The 4(5)-methyl tautomeric equilibrium of 2-amino-4-methylimidazole provides a unique platform for studying tautomer-dependent reactivity, as demonstrated by the kinetic NMR study of Almatarneh et al. (2016) showing that 4(5)-methylimidazole is the only monosubstituted methylimidazole that retains enhanced nucleophilicity relative to unsubstituted imidazole [1]. The 2-amino group further modulates this tautomeric equilibrium and adds an additional nucleophilic site. For academic groups studying imidazole tautomerism or developing regioselective N-functionalization methods, this compound serves as a well-characterized substrate. Procurement of the picrate salt ensures defined composition for reproducible kinetic measurements.

Application
Selection Property
Validation Focus
Automated mGluR5 modulator library synthesis
Crystalline picrate salt for accurate solid dispensing
Stoichiometric composition and room-temperature storage stability
PI3Kβ inhibitor synthesis for cell-based screening
4-Methyl-2-amino substitution pattern
Regiochemistry in cyclocondensation to imidazo[1,2-a]pyrimidinone
Metalloenzyme probe development
Privileged fragment geometry from 4-methylimidazole binding data
Bidentate zinc coordination and arginine-site mimicry potential
Tautomerism-dependent reactivity studies
4(5)-Methyl tautomeric equilibrium and amino group modulation
Reproducible kinetic measurements with defined salt composition
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